molecular formula C19H20N2OS B12483058 2-(benzylsulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-(benzylsulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B12483058
M. Wt: 324.4 g/mol
InChI Key: GMMISAWJIROHCI-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features both indole and benzylsulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-(1H-indol-3-yl)ethylamine with benzylsulfanyl acetic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

2-(benzylsulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the benzylsulfanyl group can modulate the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, including modulation of enzyme activity and inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid
  • 3-(1H-indol-3-yl)-1-phenyl-2-(triphenylphosphoranylidene)-1-propanone

Uniqueness

2-(benzylsulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is unique due to its combination of indole and benzylsulfanyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20N2OS

Molecular Weight

324.4 g/mol

IUPAC Name

2-benzylsulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C19H20N2OS/c22-19(14-23-13-15-6-2-1-3-7-15)20-11-10-16-12-21-18-9-5-4-8-17(16)18/h1-9,12,21H,10-11,13-14H2,(H,20,22)

InChI Key

GMMISAWJIROHCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCCC2=CNC3=CC=CC=C32

Origin of Product

United States

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